1-(Pentafluoroethyl)trifluoroethanesultone

Description

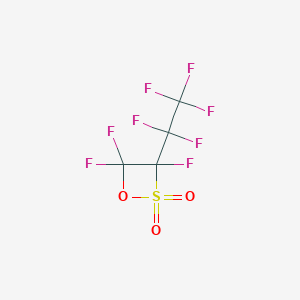

1-(Pentafluoroethyl)trifluoroethanesultone is a fluorinated cyclic sulfonic ester (sultone) characterized by a pentafluoroethyl (-C₂F₅) and a trifluoroethyl (-CF₂CF₃) substituent. Its molecular structure combines high fluorine content with a sulfone ring, conferring unique properties such as thermal stability, chemical inertness, and hydrophobicity.

Properties

IUPAC Name |

3,4,4-trifluoro-3-(1,1,2,2,2-pentafluoroethyl)oxathietane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O3S/c5-1(6,3(8,9)10)2(7)4(11,12)15-16(2,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQNCGMSDNWFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023137 | |

| Record name | 3,4,4-Trifluoro-3-(pentafluoroethyl)-1,2l6-oxathietane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108858-07-7 | |

| Record name | 3,4,4-Trifluoro-3-(pentafluoroethyl)-1,2l6-oxathietane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Pentafluoroethyl)trifluoroethanesultone can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

1-(Pentafluoroethyl)trifluoroethanesultone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pentafluoroethyl)trifluoroethanesultone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fluorinated Sultones and Sulfonates

- Sodium Salts of Fluorinated Benzenesulfonic Acids (e.g., [94042-95-2]): These compounds, listed in , feature long perfluoroalkyl chains attached to a benzenesulfonate group. Applications include surfactants and corrosion inhibitors, where fluorination improves stability and reduces surface tension .

- Tris(pentafluoroethyl)trifluorophosphate Ionic Liquids : highlights ionic liquids (ILs) like 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate. Though differing in structure (phosphate vs. sulfone), their fluorinated anions exhibit low viscosity and high thermal stability, comparable to the hypothesized properties of the target sultone. Such ILs are used in green chemistry for solvent extraction .

Fluorinated Hydrocarbons and Olefins

- Chlorotrifluoroethylene (R 1113) and Tetrafluoroethylene (R 1114): These monomers () are precursors to fluoropolymers like PTFE. However, their gaseous state and polymerization behavior contrast with the cyclic, non-polymeric nature of the sultone .

- 1-Chloro-1,1,2,2,2-Pentafluoroethane: This chlorofluorocarbon () is used as a refrigerant.

Physical and Chemical Properties

A hypothetical comparison of key properties based on structural analogs:

Biological Activity

- IUPAC Name: 1-(Pentafluoroethyl)trifluoroethanesultone

- Molecular Formula: C4F8O2S

- Molecular Weight: 238.14 g/mol

- CAS Number: Not specified

Structural Characteristics

This compound features a sulfonate group, which is known to influence its reactivity and interaction with biological targets. The presence of multiple fluorine atoms suggests potential applications in pharmaceuticals due to their unique electronic properties.

The exact mechanism of action for this compound remains largely unexplored in the literature. However, compounds with similar sulfonate structures often interact with biomolecules through:

- Electrophilic attack on nucleophilic sites in proteins or nucleic acids.

- Formation of stable adducts , influencing cellular pathways.

Potential Biological Applications

While specific studies on this compound are scarce, sulfonate derivatives have been investigated for various biological activities:

- Antimicrobial Activity: Compounds containing sulfonate groups often exhibit antimicrobial properties.

- Pharmaceutical Applications: Due to their reactivity, these compounds may serve as intermediates in drug synthesis or as active pharmaceutical ingredients (APIs).

Case Studies and Research Findings

Research on similar compounds provides insights into potential biological activities:

Conclusion and Future Directions

The biological activity of this compound warrants further investigation. Future research should focus on:

- In vitro Studies: To assess its antimicrobial and cytotoxic effects.

- Mechanistic Studies: To elucidate how it interacts with specific biological targets.

- Pharmacological Evaluations: To explore its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(Pentafluoroethyl)trifluoroethanesultone, and how can impurities be minimized during its preparation?

- Methodological Answer : Synthesis typically involves fluorination of precursor sulfonic acids using sulfur tetrafluoride (SF₄) or fluorinated alkylating agents under anhydrous conditions. Key parameters include temperature control (0–50°C), inert atmosphere (e.g., nitrogen), and purification via fractional distillation or recrystallization. Impurities like residual fluorinated byproducts (e.g., perfluoroalkanes) can be monitored using gas chromatography-mass spectrometry (GC-MS) and mitigated via iterative solvent washing .

Q. How can the structural integrity and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) to verify fluorinated substituents and sulfone group positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray diffraction (XRD) is critical for crystalline structure validation, while thermogravimetric analysis (TGA) assesses thermal stability (decomposition >300°C indicates high purity) .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Methodological Answer : Store in airtight, fluoropolymer-lined containers at –20°C to prevent hydrolysis. Monitor moisture levels using Karl Fischer titration. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates compatibility testing with solvents like hexafluorobenzene or perfluorodecalin. Degradation products can be tracked via infrared spectroscopy (IR) for sulfonic acid formation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions, and how do steric effects influence its selectivity?

- Methodological Answer : The electron-withdrawing pentafluoroethyl group enhances sulfone electrophilicity, favoring SN2 mechanisms. Steric hindrance at the β-carbon reduces nucleophile accessibility, which can be quantified using density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level). Experimental validation involves kinetic studies with varying nucleophiles (e.g., KF vs. NaN₃) and monitoring via ¹⁹F NMR .

Q. How does this compound interact with covalent organic frameworks (COFs) to modify porosity or catalytic activity?

- Methodological Answer : Incorporate the compound as a sulfonic acid catalyst in COF matrices (e.g., COF-1 or COF-5). Porosity changes are measured via Brunauer-Emmett-Teller (BET) analysis, comparing surface area before/after functionalization (e.g., 1590 m²/g vs. 1200 m²/g). Catalytic efficiency in acid-driven reactions (e.g., esterification) is assessed using turnover frequency (TOF) and compared to non-fluorinated analogs .

Q. What contradictions exist in the literature regarding the environmental persistence of perfluorinated sulfones like this compound, and how can these be resolved?

- Methodological Answer : Discrepancies arise from varying degradation protocols (e.g., UV vs. ozonolysis). Resolve via standardized OECD 301B biodegradation tests combined with LC-MS/MS to track perfluorooctanoic acid (PFOA) as a degradation marker. Comparative studies under controlled humidity (30–80% RH) and temperature (20–40°C) clarify environmental half-life variability .

Q. What computational models best predict the solvation behavior of this compound in polar aprotic solvents?

- Methodological Answer : Use molecular dynamics (MD) simulations with OPLS-AA force fields to model solvent interactions. Validate via experimental Hansen solubility parameters (δD, δP, δH) measured using inverse gas chromatography (IGC). Solvent polarity (e.g., dimethyl sulfoxide vs. acetone) correlates with diffusion coefficients derived from pulsed-field gradient NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.